N-(4-fluorophenyl)propanamide N-(4-fluorophenyl)propanamide
Brand Name: Vulcanchem
CAS No.: 457-74-9
VCID: VC12007074
InChI: InChI=1S/C9H10FNO/c1-2-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12)
SMILES: CCC(=O)NC1=CC=C(C=C1)F
Molecular Formula: C9H10FNO
Molecular Weight: 167.18 g/mol

N-(4-fluorophenyl)propanamide

CAS No.: 457-74-9

Cat. No.: VC12007074

Molecular Formula: C9H10FNO

Molecular Weight: 167.18 g/mol

* For research use only. Not for human or veterinary use.

N-(4-fluorophenyl)propanamide - 457-74-9

Specification

CAS No. 457-74-9
Molecular Formula C9H10FNO
Molecular Weight 167.18 g/mol
IUPAC Name N-(4-fluorophenyl)propanamide
Standard InChI InChI=1S/C9H10FNO/c1-2-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12)
Standard InChI Key MXCKOVUKAAUIQS-UHFFFAOYSA-N
SMILES CCC(=O)NC1=CC=C(C=C1)F
Canonical SMILES CCC(=O)NC1=CC=C(C=C1)F

Introduction

Structural Characteristics and Molecular Properties

N-(4-Fluorophenyl)propanamide (C₉H₁₀FNO) consists of a propanamide core (CH₃CH₂CONH–) with a 4-fluorophenyl group attached to the amide nitrogen. The molecular weight is calculated as 167.18 g/mol, with a fluorine atom imparting distinct electronic effects on the aromatic ring. The 4-fluorophenyl moiety enhances metabolic stability compared to non-fluorinated analogs, a feature common in bioactive molecules .

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular formulaC₉H₁₀FNO
Molecular weight167.18 g/mol
Hydrogen bond donors1 (amide NH)
Hydrogen bond acceptors3 (amide O, F, amine)
LogP (estimated)~2.1 (Lipophilicity)

Synthetic Methodologies

The synthesis of N-(4-fluorophenyl)propanamide can be inferred from protocols used for structurally similar amides. A two-step approach is commonly employed:

  • Acylation of 4-fluoroaniline: Reacting 4-fluoroaniline with propionyl chloride in the presence of a base (e.g., triethylamine) yields the target compound. This method mirrors the synthesis of N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide, where acylation is a critical step .

  • Alternative routes: Patent literature describes multi-step sequences for fentanyl analogs, involving hydrolysis, alkylation, and reduction. For example, the synthesis of sufentanil includes the formation of a piperidine intermediate that undergoes N-alkylation with a fluorophenyl-containing side chain .

Table 2: Representative Synthetic Steps for Analogous Compounds

StepReactionReagents/ConditionsYieldReference
1Acylation of 4-fluoroanilinePropionyl chloride, Et₃N, DCM75%
2PurificationColumn chromatography-

While N-(4-fluorophenyl)propanamide itself is not directly cited as a therapeutic agent, its structural analogs play significant roles in opioid pharmacology:

  • Fentanyl analogs: Derivatives like para-fluoroisobutyrylfentanyl (4-FIBF) incorporate similar fluorophenyl-propanamide motifs. These compounds bind μ-opioid receptors with high affinity, though their unregulated use poses overdose risks .

  • Metabolic intermediates: Fluorinated propanamides may arise as metabolites during the breakdown of synthetic opioids. Hydroxylation and N-dealkylation are common metabolic pathways, as observed in studies of fentanyl analogs .

  • Vaccine development: Conjugates of fluorinated propanamides with carrier proteins have been explored to generate antibodies against opioids, potentially mitigating overdose effects .

Future Research Directions

  • Metabolic profiling: Elucidating the phase I and II metabolism of N-(4-fluorophenyl)propanamide could aid in detecting its presence in biological samples.

  • Structure-activity relationships (SAR): Systematic modification of the propanamide chain and fluorophenyl substituent may optimize therapeutic indices.

  • Analytical standards: Development of certified reference materials is critical for forensic and clinical identification.

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